molecular formula C17H16F3N3O3 B2591817 (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034472-20-1

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2591817
CAS No.: 2034472-20-1
M. Wt: 367.328
InChI Key: HTAIAVQDVWLLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone” is a chemical compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide variety of biological activities .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

A study on the metabolism, excretion, and pharmacokinetics of a closely related dipeptidyl peptidase IV inhibitor reveals insights into its absorption, distribution, and elimination across different species, including rats, dogs, and humans. This compound demonstrates rapid absorption and primarily undergoes hydroxylation, suggesting a pathway for metabolic studies of similar compounds (Sharma et al., 2012).

Antimicrobial Activity

Research on pyrimidine derivatives has shown that they exhibit significant antimicrobial activity, suggesting their potential as templates for developing new antimicrobial agents. These compounds, synthesized by reacting chalcones with isoniazid, displayed activity comparable to standard drugs such as ciprofloxacin and fluconazole, highlighting their importance in pharmaceutical research (Kumar et al., 2012).

Synthesis of Novel Compounds

A study describes a facile and versatile procedure for synthesizing novel chromeno[4,3-d]pyrimidin-5-ol derivatives, illustrating the broad applicability of pyrimidine compounds in the synthesis of new chemical entities. This research underlines the significance of pyrimidine derivatives in medicinal chemistry and drug design (Sambaiah et al., 2017).

Analytical Method Development

The development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent demonstrate the role of pyrimidine derivatives in analytical chemistry. This study emphasizes the importance of such compounds in ensuring the quality and safety of pharmaceutical products (Severina et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

Research into the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for use in OLEDs points to the utility of pyrimidine-related structures in materials science. These compounds exhibit remarkable Stokes' shifts, demonstrating their potential in the development of new materials for electronic and optoelectronic applications (Volpi et al., 2017).

Future Directions

Piperidine derivatives are a key area of research in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis, characterization, and biological evaluation of new piperidine derivatives, including “(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone”.

Properties

IUPAC Name

(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)26-13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAIAVQDVWLLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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